Cas no 2230-87-7 (Neomenthyl Acetate)

Neomenthyl Acetate 化学的及び物理的性質
名前と識別子
-
- Cyclohexanol,5-methyl-2-(1-methylethyl)-, 1-acetate, (1R,2R,5S)-rel-
- Menthol, acetate, trans-1,3,trans-1,4-
- Menthol, acetate, neo-
- Neomenthol acetate
- Neomenthyl acetate
- Neomenthyl Acetate
-
- インチ: InChI=1S/C12H22O2/c1-8(2)11-6-5-9(3)7-12(11)14-10(4)13/h8-9,11-12H,5-7H2,1-4H3
- InChIKey: XHXUANMFYXWVNG-UHFFFAOYSA-N
- ほほえんだ: CC(OC1CC(C)CCC1C(C)C)=O
計算された属性
- せいみつぶんしりょう: 198.16200
じっけんとくせい
- PSA: 26.30000
- LogP: 3.01030
Neomenthyl Acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | N390220-500mg |
Neomenthyl Acetate |
2230-87-7 | 500mg |
$ 990.00 | 2022-06-03 | ||
TRC | N390220-100mg |
Neomenthyl Acetate |
2230-87-7 | 100mg |
$ 661.00 | 2023-09-06 | ||
TRC | N390220-50mg |
Neomenthyl Acetate |
2230-87-7 | 50mg |
$ 125.00 | 2022-06-03 | ||
TRC | N390220-250mg |
Neomenthyl Acetate |
2230-87-7 | 250mg |
$ 1378.00 | 2023-09-06 | ||
TRC | N390220-25mg |
Neomenthyl Acetate |
2230-87-7 | 25mg |
$ 173.00 | 2023-09-06 |
Neomenthyl Acetate 関連文献
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
-
Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
関連分類
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Prenol lipids Menthane monoterpenoids
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Prenol lipids Monoterpenoids Menthane monoterpenoids
- Natural Products and Extracts Plant Extracts Plant based Hesperozygis rhododon
Neomenthyl Acetateに関する追加情報
Recent Advances in the Study of Neomenthyl Acetate (CAS: 2230-87-7) in Chemical Biology and Pharmaceutical Applications
Neomenthyl Acetate (CAS: 2230-87-7) is a derivative of menthol, widely recognized for its applications in the fragrance and flavor industry. Recent studies have expanded its potential into the chemical biology and pharmaceutical sectors, particularly due to its unique stereochemical properties and bioactivity. This research briefing synthesizes the latest findings on Neomenthyl Acetate, focusing on its synthesis, biological activities, and emerging therapeutic applications.
One of the key advancements in the synthesis of Neomenthyl Acetate involves the optimization of catalytic processes to enhance yield and enantiomeric purity. A 2023 study published in the Journal of Organic Chemistry demonstrated a novel enzymatic approach using lipase-catalyzed transesterification, achieving over 95% enantiomeric excess. This method not only improves efficiency but also aligns with green chemistry principles by reducing solvent waste and energy consumption.
In the realm of biological activities, Neomenthyl Acetate has shown promising antimicrobial and anti-inflammatory properties. Research conducted at the University of Tokyo revealed its efficacy against Gram-positive bacteria, including Staphylococcus aureus, with minimal cytotoxicity to human cells. These findings, published in Bioorganic & Medicinal Chemistry Letters, suggest potential applications in topical antiseptics and wound care formulations.
Furthermore, Neomenthyl Acetate has been investigated for its role in drug delivery systems. A 2024 study in the International Journal of Pharmaceutics highlighted its use as a chiral auxiliary in prodrug design, enhancing the bioavailability of poorly soluble active pharmaceutical ingredients (APIs). This innovation could address critical challenges in oral drug delivery, particularly for hydrophobic compounds.
The therapeutic potential of Neomenthyl Acetate extends to neurology, where its structural similarity to menthol has been exploited for modulating TRPM8 ion channels. Preliminary in vitro studies indicate its ability to attenuate neuropathic pain signals, as reported in a recent issue of ACS Chemical Neuroscience. These findings open avenues for developing non-opioid analgesics with reduced side effects.
Despite these advancements, challenges remain in scaling up production and ensuring regulatory compliance for pharmaceutical use. Future research directions include exploring synergistic effects with other terpenoids and conducting in vivo efficacy and safety studies. The integration of computational modeling and high-throughput screening could further accelerate the discovery of novel applications for Neomenthyl Acetate.
In conclusion, Neomenthyl Acetate (CAS: 2230-87-7) represents a versatile compound with expanding relevance in chemical biology and pharmaceuticals. Its optimized synthesis, diverse bioactivities, and therapeutic potential underscore its value as a subject of ongoing research. Continued interdisciplinary collaboration will be essential to fully realize its benefits in drug development and beyond.
2230-87-7 (Neomenthyl Acetate) 関連製品
- 89-48-5((±)-Menthyl Acetate)
- 77-54-3((+)-cedryl acetate)
- 76-49-3(Bornyl acetate)
- 2623-23-6(Menthyl acetate)
- 29066-34-0(menthyl acetate)
- 77341-67-4(4-(((1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl)oxy)-4-oxobutanoic acid)
- 16409-46-4(2-Isopropyl-5-methylcyclohexyl 3-methylbutanoate)
- 125-12-2(isobornyl acetate)
- 5726-19-2(2-Methylcyclohexyl Acetate)
- 88-41-5(2-Tert-Butylcyclohexyl acetate)




